molecular formula C7H8ClN B091823 2-(2-Chloroethyl)pyridine CAS No. 16927-00-7

2-(2-Chloroethyl)pyridine

Cat. No.: B091823
CAS No.: 16927-00-7
M. Wt: 141.6 g/mol
InChI Key: FVPGJXXACUQQGV-UHFFFAOYSA-N
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Preparation Methods

2-(2-Chloroethyl)pyridine can be synthesized through various methods. One common synthetic route involves the addition of 2-Chloroethyl magnesium bromide or 2-Chloroethyl copper chloride to pyridine . The reaction conditions typically require careful control to ensure safety and efficiency. Industrial production methods may involve similar reagents and conditions but are scaled up to meet commercial demands .

Comparison with Similar Compounds

2-(2-Chloroethyl)pyridine can be compared with other similar compounds, such as:

    2-(2-Bromoethyl)pyridine: Similar in structure but contains a bromine atom instead of chlorine.

    2-(2-Iodoethyl)pyridine: Contains an iodine atom, which may exhibit different reactivity due to the larger atomic size.

    2-(2-Fluoroethyl)pyridine: Contains a fluorine atom, which can significantly alter the compound’s reactivity and properties.

The uniqueness of this compound lies in its specific reactivity patterns and applications in various fields .

Properties

IUPAC Name

2-(2-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGJXXACUQQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276770
Record name 2-(2-chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16927-00-7
Record name 2-(2-chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(Pyridin-2-yl)ethanol (1 g, 8.12 mmol) was first treated with SOCl2 (3 ml) in CH2Cl2 (10 ml) at rt for 3 hrs. The solvent was removed to get a crude 2-(2-chloroethyl)pyridine. Then following General Procedure A, the title compound (1.69 g, 79%) was prepared from 2-amino-4-chlorobenzenethiol (1.6 g, 9.74 mmol), K2CO3 (3.36 g, 24.36 mmol) in DMF (20 ml).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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